molecular formula C19H17ClN2O2S B2823050 3-(Benzenesulfonyl)-6-chloro-4-(pyrrolidin-1-yl)quinoline CAS No. 866811-95-2

3-(Benzenesulfonyl)-6-chloro-4-(pyrrolidin-1-yl)quinoline

Cat. No. B2823050
CAS RN: 866811-95-2
M. Wt: 372.87
InChI Key: BELFOTPDHUMVJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(Benzenesulfonyl)-6-chloro-4-(pyrrolidin-1-yl)quinoline” is a complex organic molecule. It contains a quinoline ring which is a heterocyclic aromatic organic compound. It also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .


Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

Quinoline derivatives are pivotal in organic synthesis and the development of heterocyclic compounds. For instance, the preparation of 3-Phenyl[1,2,4]triazolo[4,3-a]pyridines from N-(Phenylsulfonyl)benzohydrazonoyl chloride and pyridines showcases the versatility of quinoline frameworks in synthesizing complex heterocycles with potential biological activities (Ito, Kakehi, Matsuno, & Yoshida, 1980). Such methodologies can be pivotal for creating novel quinoline derivatives with enhanced properties.

Anticancer Research

Quinoline derivatives have been extensively studied for their anticancer properties. Quinoline and its analogs inhibit various biological targets such as tyrosine kinases, proteasome, tubulin polymerization, and DNA repair mechanisms, making them valuable in cancer drug discovery and development (Solomon & Lee, 2011). These findings suggest that modifications on the quinoline scaffold, similar to the introduction of a benzenesulfonyl group, could lead to compounds with potential anticancer activities.

Antimicrobial Applications

The synthesis and evaluation of 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives highlight the antimicrobial potential of quinoline compounds. These derivatives exhibited significant activity against Gram-positive bacteria, suggesting that quinoline-based compounds, including those with benzenesulfonyl modifications, could serve as lead structures for developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

Corrosion Inhibition

Quinoline derivatives also find applications as corrosion inhibitors. Their ability to form stable chelating complexes with metal surfaces through coordination bonding makes them effective in protecting metals against corrosion, offering potential for industrial applications in metal preservation and maintenance (Verma, Quraishi, & Ebenso, 2020).

Fluorescent Probes for DNA Detection

Novel benzimidazo[1,2-a]quinolines substituted with various nuclei have been synthesized and shown to exhibit significant fluorescence emission intensity in the presence of ct-DNA. This suggests their potential application as DNA-specific fluorescent probes, which could be crucial for biochemical assays, molecular diagnostics, and research applications (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).

properties

IUPAC Name

3-(benzenesulfonyl)-6-chloro-4-pyrrolidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S/c20-14-8-9-17-16(12-14)19(22-10-4-5-11-22)18(13-21-17)25(23,24)15-6-2-1-3-7-15/h1-3,6-9,12-13H,4-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELFOTPDHUMVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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